[3-(Difluoromethyl)phenyl]methanesulfonamide
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Overview
Description
[3-(Difluoromethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)phenyl]methanesulfonamide typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the attachment of the methanesulfonamide group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced difluoromethylation reagents and catalysts to facilitate the efficient introduction of the difluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoromethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted phenylmethanesulfonamides .
Scientific Research Applications
[3-(Difluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The sulfonamide group may also play a role in the compound’s biological activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but with a sulfone group instead of a sulfonamide group.
Difluoromethyl 2-pyridyl sulfone: Contains a pyridyl ring instead of a phenyl ring.
Trimethyl (trifluoromethyl)silane: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
[3-(Difluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both the difluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9F2NO2S |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
[3-(difluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c9-8(10)7-3-1-2-6(4-7)5-14(11,12)13/h1-4,8H,5H2,(H2,11,12,13) |
InChI Key |
XUAQAADRAVNTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CS(=O)(=O)N |
Origin of Product |
United States |
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